- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

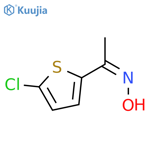

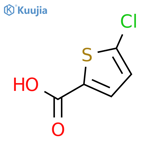

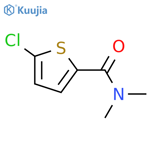

Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

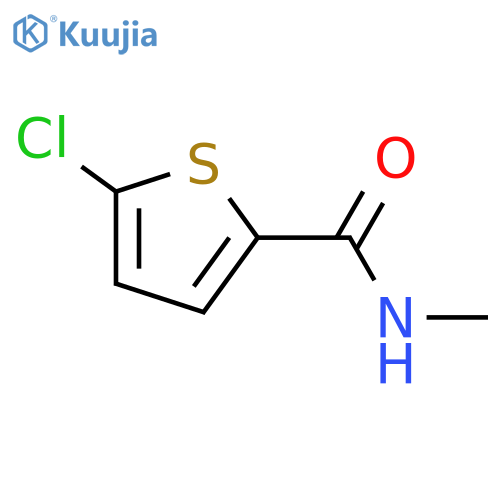

97799-98-9 structure

상품 이름:5-Chloro-N-methylthiophene-2-carboxamide

CAS 번호:97799-98-9

MF:C6H6ClNOS

메가와트:175.635939121246

MDL:MFCD00508500

CID:2085585

PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide 화학적 및 물리적 성질

이름 및 식별자

-

- 5-Chloro-N-methylthiophene-2-carboxamide

- 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)

- BCP34377

- CS-0158666

- Z32016484

- E81960

- 5-Chloro-N-methyl-2-thiophenecarboxamide

- EN300-300935

- 2-Thiophenecarboxamide, 5-chloro-N-methyl-

- AKOS008933117

- AS-83966

- DB-095266

- SCHEMBL8244239

- 5-chloro-2-thiophenecarboxylic acid N-methylamide

- 97799-98-9

-

- MDL: MFCD00508500

- 인치: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)

- InChIKey: MMUAGEONOOXRBQ-UHFFFAOYSA-N

- 미소: O=C(C1=CC=C(Cl)S1)NC

계산된 속성

- 정밀분자량: 174.9858627g/mol

- 동위원소 질량: 174.9858627g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 2

- 중원자 수량: 10

- 회전 가능한 화학 키 수량: 1

- 복잡도: 142

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 2.2

- 토폴로지 분자 극성 표면적: 57.3Ų

실험적 성질

- 밀도: 1.3±0.1 g/cm3

- 융해점: 164-166°C

- 비등점: 298.8±25.0 °C at 760 mmHg

- 플래시 포인트: 134.5±23.2 °C

- 증기압: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide 보안 정보

- 신호어:warning

- 피해 선언: H303+H313+H333

- 경고성 성명: P264+P280+P305+P351+P338+P337+P313

- 보안 지침: H303+H313+H333

- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Chloro-N-methylthiophene-2-carboxamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-300935-0.25g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.25g |

$92.0 | 2025-03-19 | |

| Enamine | EN300-300935-0.1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95.0% | 0.1g |

$66.0 | 2025-03-19 | |

| Aaron | AR01B681-100mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 100mg |

$18.00 | 2025-02-09 | |

| Aaron | AR01B681-5g |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 5g |

$187.00 | 2025-02-09 | |

| Enamine | EN300-300935-5g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 5g |

$743.0 | 2023-09-06 | |

| Enamine | EN300-300935-10g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 10g |

$1101.0 | 2023-09-06 | |

| Aaron | AR01B681-25mg |

5-Chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 98% | 25mg |

$13.00 | 2025-02-09 | |

| Enamine | EN300-300935-1g |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 1g |

$256.0 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1229306-5g |

5-Chloro-2-thiophenecarboxylic acid N-methylamide |

97799-98-9 | 98% | 5g |

¥1560.00 | 2024-04-23 | |

| A2B Chem LLC | AV99797-100mg |

5-chloro-N-methylthiophene-2-carboxamide |

97799-98-9 | 95% | 100mg |

$105.00 | 2024-07-18 |

5-Chloro-N-methylthiophene-2-carboxamide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Phosphorus pentachloride

참조

합성회로 2

반응 조건

1.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

참조

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

합성회로 3

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

1.2 4 h, 34 °C

1.2 4 h, 34 °C

참조

- Method for producing an intermediate of rivaroxaban, Japan, , ,

합성회로 4

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

1.2 Solvents: Dichloromethane , Water ; rt; 1 h, rt

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C

1.2 Solvents: Water ; 0 °C; 14 h, rt

참조

- Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

합성회로 5

반응 조건

1.1 Reagents: Hydrochloric acid , Oxygen Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

1.2 Reagents: Sodium sulfite Solvents: Water

1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone , Water ; 72 h, rt

참조

- Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride, China, 2022, 9(18), 4924-4931

합성회로 6

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; rt; 2 h, rt → reflux

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

2.1 Solvents: Dichloromethane , Water ; rt; 1 h, rt

참조

- Preparation and structural confirmation of the related substances of rivaroxaban, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

합성회로 7

반응 조건

1.1 Solvents: Acetonitrile , Water ; rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5.7, 33 °C

2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ; 30 min, 25 °C

2.2 4 h, 34 °C

참조

- Method for producing an intermediate of rivaroxaban, Japan, , ,

합성회로 8

반응 조건

1.1 Reagents: Sodium acetate Solvents: Methanol , Water

참조

- Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

합성회로 9

반응 조건

1.1 Reagents: Hydroxylamine

2.1 Reagents: Phosphorus pentachloride

2.1 Reagents: Phosphorus pentachloride

참조

- Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

- Ethanone, 1-(5-chloro-2-thienyl)-, O-(phenylsulfonyl)oxime, (Z)-

- (1Z)-1-(5-Chloro-2-thienyl)ethanone oxime

- 5-chlorothiophene-2-carboxylic acid

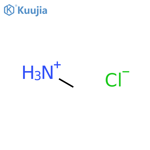

- Methylammonium Chloride

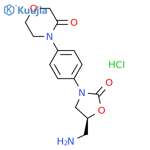

- 4-4-(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinylphenyl-3-morpholinone

- 2-Acetyl-5-chlorothiophene

- 2-Thiophenecarboxamide, 5-chloro-N,N-dimethyl-

- 4-4-(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinylphenyl-3-morpholinone Hydrochloride

- 5-Chlorothiophene-2-carbonyl chloride

- (1E)-1-(5-Chloro-2-thienyl)ethanone oxime

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

5-Chloro-N-methylthiophene-2-carboxamide 관련 문헌

-

Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574

-

Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Hendrik Leopold,Thomas Strassner Dalton Trans., 2017,46, 7800-7812

97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide) 관련 제품

- 931967-01-0(6-fluoro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one)

- 1040661-95-7(N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)pentanamide)

- 33787-85-8((4-Methylquinolin-2-yl)methanol)

- 29835-36-7(Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-methyl-5-phenyl-)

- 1337805-64-7(2-amino(cyclopropyl)methyl-4-chloro-6-methoxyphenol)

- 1862877-23-3(1H-Pyrrole-3-carboxylic acid, 5-(aminomethyl)-1,2-dimethyl-)

- 2228085-74-1(2-amino-3-(2,6-dimethylphenyl)-3-methylbutanoic acid)

- 911364-09-5(Carbamic acid, [2-(hydroxyamino)-2-iminoethyl]-, phenylmethyl ester)

- 2060026-78-8(4-ethyl-2-methyl-3-propyl-6-(trifluoromethyl)quinoline)

- 946341-51-1(2,5-dichloro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzene-1-sulfonamide)

추천 공급업체

Shanghai Jinhuan Chemical CO., LTD.

골드 회원

중국 공급자

대량

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

골드 회원

중국 공급자

대량

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량